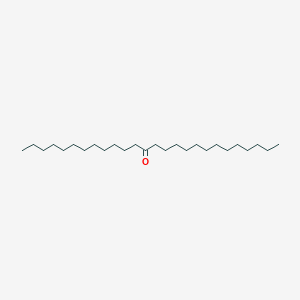![molecular formula C18H32Si3 B14280734 [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) CAS No. 126116-84-5](/img/structure/B14280734.png)
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane is an organosilicon compound characterized by the presence of two cyclopentadienyl rings substituted with trimethylsilyl groups and a central dimethylsilane unit
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride, followed by the introduction of a dimethylsilane unit. The reaction conditions often require the use of strong bases such as sodium hydride or lithium diisopropylamide to deprotonate the cyclopentadienyl rings, facilitating their nucleophilic attack on trimethylsilyl chloride. The final step involves the coupling of the resulting trimethylsilyl-substituted cyclopentadienyl rings with a dimethylsilane precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as distillation or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the cleavage of the silicon-carbon bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other hydride donors under anhydrous conditions.
Substitution: Halogens, organometallic reagents, and catalysts under controlled temperatures and inert atmospheres.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Cleaved silicon-carbon products.
Substitution: Functionalized cyclopentadienyl derivatives.
科学研究应用
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism of action of Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane involves its ability to act as a ligand, forming stable complexes with transition metals. The trimethylsilyl groups provide steric protection, while the cyclopentadienyl rings facilitate coordination with metal centers. This unique combination allows the compound to participate in various catalytic and synthetic processes, influencing reaction pathways and product selectivity.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar trimethylsilyl groups but different core structure.
Trimethylsilylcyclopentadiene: Contains a single cyclopentadienyl ring with trimethylsilyl substitution.
Dimethylsilylcyclopentadiene: Features a dimethylsilyl unit bonded to a cyclopentadienyl ring.
Uniqueness
Bis[3-(trimethylsilyl)-2,4-cyclopentadienyl]dimethylsilane is unique due to its dual cyclopentadienyl rings and central dimethylsilane unit, providing a distinct combination of steric and electronic properties. This makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles.
属性
CAS 编号 |
126116-84-5 |
|---|---|
分子式 |
C18H32Si3 |
分子量 |
332.7 g/mol |
IUPAC 名称 |
dimethyl-bis(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C18H32Si3/c1-19(2,3)15-9-11-17(13-15)21(7,8)18-12-10-16(14-18)20(4,5)6/h9-14,17-18H,1-8H3 |
InChI 键 |
GKCVODCFZCRLLF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(C=C1)[Si](C)(C)C2C=CC(=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)




methyl}benzoic acid](/img/structure/B14280733.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

